N-(5-hydroxy-3-phenylpentyl)cyclobutanecarboxamide
Description
N-(5-hydroxy-3-phenylpentyl)cyclobutanecarboxamide is a synthetic small molecule characterized by a cyclobutanecarboxamide core linked to a 5-hydroxy-3-phenylpentyl chain. The hydroxyl group at the pentyl terminus enhances hydrophilicity, while the phenyl moiety contributes to aromatic interactions in biological systems. The compound’s synthesis likely involves coupling cyclobutanecarboxylic acid derivatives with functionalized amines, though specific protocols remain undocumented in the provided evidence.
Properties
IUPAC Name |
N-(5-hydroxy-3-phenylpentyl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c18-12-10-14(13-5-2-1-3-6-13)9-11-17-16(19)15-7-4-8-15/h1-3,5-6,14-15,18H,4,7-12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQCACAUMDWDRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCC(CCO)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-hydroxy-3-phenylpentyl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with 5-hydroxy-3-phenylpentylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-hydroxy-3-phenylpentyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an amine from the amide group.
Substitution: Formation of nitro or halogenated derivatives on the phenyl ring.
Scientific Research Applications
N-(5-hydroxy-3-phenylpentyl)cyclobutanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-hydroxy-3-phenylpentyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological Analogues: H3 Receptor Antagonists
The fluorinated cyclobutanecarboxamide derivatives PF-03654746 and PF-03654764 () share structural similarities with the target compound but feature distinct substituents:
- PF-03654746 : Contains a pyrrolidinylmethyl group and dual fluorine atoms on the phenyl ring, enhancing metabolic stability and receptor binding affinity .
- PF-03654764 : Includes a 2-methylpropyl chain instead of a hydroxy-phenylpentyl group, reducing polarity but improving blood-brain barrier penetration.
The hydroxyl group in the target compound may improve aqueous solubility compared to the fluorine- and alkyl-substituted PF analogues, though this could reduce CNS penetration .
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